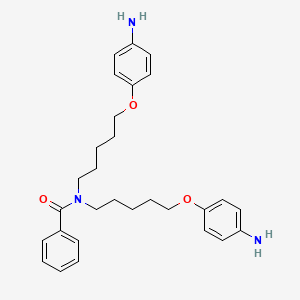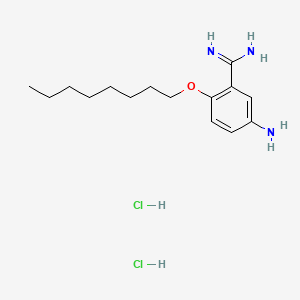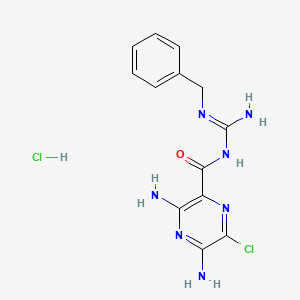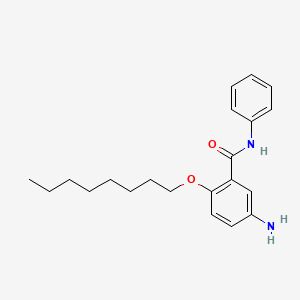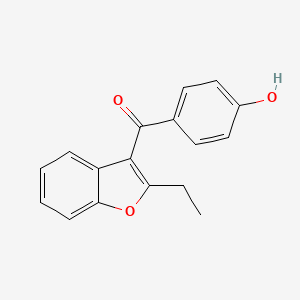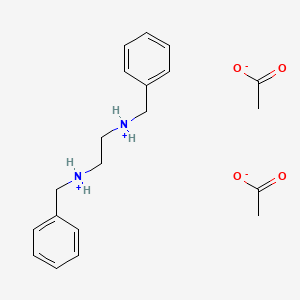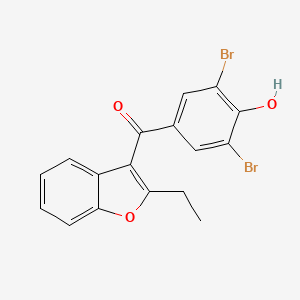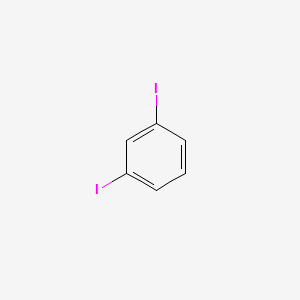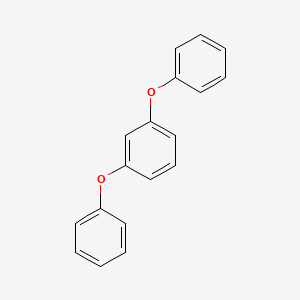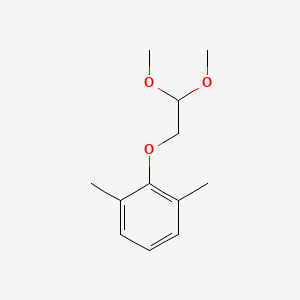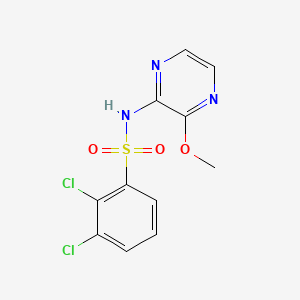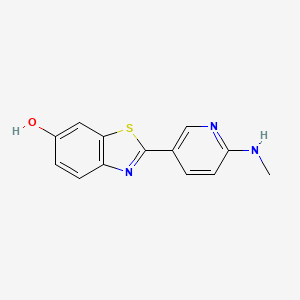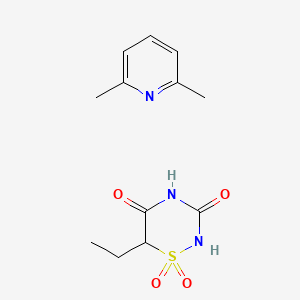
2H-1,2,4-Thiadiazine-3,5(4H,6H)-dione, 6-ethyl-, 1,1-dioxide compd with 2,6-lutidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-1,2,4-Thiadiazine-3,5(4H,6H)-dione, 6-ethyl-, 1,1-dioxide compd with 2,6-lutidine is a drug/therapeutic agent.
Scientific Research Applications
Synthesis and Chemistry of Thiadiazine Derivatives
- Thiadiazine derivatives, including 2H-1,2,4-Thiadiazine-3,5(4H,6H)-dione, have been synthesized and utilized in various chemical studies. For instance, Ochoa and Stud (1978) reported on the syntheses of pyrimidine and purine analogs derived from 1,2,6‐thiadiazine 1,1‐dioxide, demonstrating the compound's relevance in creating complex chemical structures (Ochoa & Stud, 1978).
Catalytic Applications
- 1,2,4-Thiadiazine derivatives have been used as catalysts in chemical reactions. Khazaei et al. (2015) utilized a thiadiazine derivative as an efficient and homogeneous catalyst for synthesizing various pyran and phthalazine derivatives (Khazaei et al., 2015).
Drug Synthesis and Pharmaceutical Research
- These compounds have also found applications in the synthesis of potential pharmaceuticals. Gomha, Abdelrazek, and Abdulla (2015) explored the synthesis of thiadiazine derivatives for their potential as aromatase inhibitors, highlighting the pharmaceutical importance of these compounds (Gomha, Abdelrazek, & Abdulla, 2015).
Structural and Conformational Studies
- The study of the molecular structure and conformation of thiadiazine derivatives provides insights into their chemical behavior and potential applications. Alkorta et al. (1996) researched the hydrolysis reactions and conformational aspects of substituted thiadiazine dioxides (Alkorta et al., 1996).
properties
CAS RN |
96434-10-5 |
|---|---|
Product Name |
2H-1,2,4-Thiadiazine-3,5(4H,6H)-dione, 6-ethyl-, 1,1-dioxide compd with 2,6-lutidine |
Molecular Formula |
C12H17N3O4S |
Molecular Weight |
299.35 g/mol |
IUPAC Name |
2,6-dimethylpyridine;6-ethyl-1,1-dioxo-1,2,4-thiadiazinane-3,5-dione |
InChI |
InChI=1S/C7H9N.C5H8N2O4S/c1-6-4-3-5-7(2)8-6;1-2-3-4(8)6-5(9)7-12(3,10)11/h3-5H,1-2H3;3H,2H2,1H3,(H2,6,7,8,9) |
InChI Key |
GUHFOQSOYCKFEK-UHFFFAOYSA-N |
SMILES |
CCC1C(=O)NC(=O)NS1(=O)=O.CC1=NC(=CC=C1)C |
Canonical SMILES |
CCC1C(=O)NC(=O)NS1(=O)=O.CC1=NC(=CC=C1)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
2H-1,2,4-Thiadiazine-3,5(4H,6H)-dione, 6-ethyl-, 1,1-dioxide compd with 2,6-lutidine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



